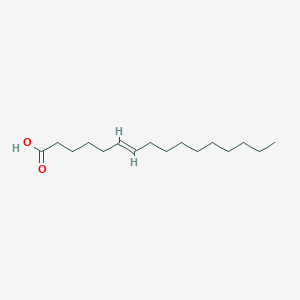

trans-6-Hexadecenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

28290-76-8 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

(E)-hexadec-6-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10+ |

InChI Key |

NNNVXFKZMRGJPM-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/CCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCC=CCCCCC(=O)O |

Origin of Product |

United States |

Contextualization Within Lipid Biochemistry and Fatty Acid Isomerism

Lipids are a diverse group of molecules that play crucial roles in biological systems, including energy storage, structural components of cell membranes, and signaling molecules. Fatty acids are fundamental building blocks of many lipids. Their chemical structure, characterized by a hydrocarbon chain and a carboxyl group, dictates their physical and biological properties.

A key aspect of fatty acid chemistry is isomerism, where molecules have the same chemical formula but different structural arrangements. In the case of unsaturated fatty acids, which contain one or more double bonds in their hydrocarbon chain, two types of isomerism are particularly relevant:

Positional Isomerism: This refers to the different locations of the double bond along the fatty acid chain. For instance, hexadecenoic acid (C16:1) has several positional isomers, including palmitoleic acid (9-cis-16:1) and sapienic acid (6-cis-16:1). nih.govacs.org These isomers are biosynthesized from palmitic acid through the action of different desaturase enzymes. plos.orgmdpi.com

Geometric Isomerism: This arises from the different spatial arrangements of the hydrogen atoms attached to the carbon atoms of a double bond. In the cis configuration, the hydrogen atoms are on the same side of the double bond, resulting in a kink in the fatty acid chain. In the trans configuration, the hydrogen atoms are on opposite sides, leading to a more linear structure, similar to that of saturated fatty acids. pan.olsztyn.plwikipedia.org

Trans-6-Hexadecenoic acid is a specific isomer of hexadecenoic acid, with the "trans" designation indicating the geometry of the double bond and the "6" indicating its position on the carbon chain. While most naturally occurring unsaturated fatty acids in mammals have a cis configuration, trans isomers do exist. acs.orgwikipedia.org They can be formed through industrial processes like partial hydrogenation of vegetable oils or naturally in the rumen of animals like cows and sheep. nih.govacs.orgocl-journal.org The presence and potential endogenous formation of trans fatty acids through processes like free radical-mediated isomerization are areas of ongoing research. nih.govacs.org

Historical Perspectives on Trans Fatty Acid Discovery in Biological Systems

Presence in Marine Organisms and Aquatic Ecosystems

The marine environment is a significant reservoir for this compound, where it has been detected in several species and as a component of organic matter suspended in the water column.

Research has confirmed the presence of this compound in the depot fat of several species of marine turtles. nih.gov Notably, the depot fat of the Atlantic leatherback turtle (Dermochelys coriacea coriacea) was found to contain approximately 3% of this fatty acid. nih.gov Further investigations have also identified this acid in the depot fat of the loggerhead turtle (Caretta caretta caretta) and the ridley turtle (Lepidochelys olivacea kempi), although in the case of the ridley turtle, it was present in a lower proportion. nih.gov The presence of this specific fatty acid in these species points towards potential dietary sources or unique metabolic pathways.

| Marine Turtle Species | Scientific Name | Finding |

| Atlantic Leatherback Turtle | Dermochelys coriacea coriacea | Depot fat contains approximately 3% this compound. nih.gov |

| Loggerhead Turtle | Caretta caretta caretta | Depot fat contains this compound. nih.gov |

| Ridley Turtle | Lepidochelys olivacea kempi | Depot fat contains this compound in a lower proportion compared to the leatherback turtle. nih.gov |

The unusual fatty acid, this compound, has been identified as a major monoenoic component in the liver oil of the spadefish (Chaetodipterus faber). nih.govresearchgate.net Analysis using open-tubular gas chromatography of fatty acid methyl esters from spadefish liver oil confirmed its presence. nih.gov This finding is significant as it highlights a specific fish species where this fatty acid is not just a trace component but a notable part of its lipid profile.

Beyond its presence in marine animals, this compound has been detected at low levels in oceanic particulate matter. plasticsurgerykey.comifremer.fr This indicates that the fatty acid is part of the broader marine organic carbon pool, potentially originating from various marine organisms, including bacteria and invertebrates, and their detritus. ifremer.fr While trans monounsaturated fatty acids were generally minor components in the particulate matter samples analyzed, their presence is a noteworthy aspect of marine lipid biogeochemistry. ifremer.fr

Detection in Terrestrial Biological Systems

While more prominently documented in marine life, this compound has also been found in specific terrestrial sources, including certain plant seed oils and fungi.

The seed oil of Picramnia sellowii is a notable terrestrial source of this compound. nih.govnih.gov Studies have shown that the hexadecenoic acids in this plant's seed oil include the trans-Δ6-isomer. nih.gov The structural details of the this compound found in the Atlantic leatherback turtle were confirmed by comparing its properties to a sample of the fatty acid isolated from Picramnia sellowii seed oil. nih.gov The C18 monoenoic acids in this seed oil also include both cis- and trans-6-octadecenoic acids. nih.gov

| Plant Species | Scientific Name | Finding |

| Picramnia | Picramnia sellowii | Seed oil contains this compound. nih.govnih.gov |

Scientific literature indicates that this compound is present at low levels in some mushrooms. plasticsurgerykey.com While detailed quantitative analyses across a wide range of fungal species are not extensively available, its detection points to the metabolic capacity of certain fungi to synthesize this particular fatty acid. Organic acid analyses of various wild mushrooms have identified hexadecenoic acid as a common component, although the specific isomeric form is not always detailed. nauss.edu.sa

Identification in Human Biological Matrices

The geometric isomer this compound has been identified within the complex lipid profiles of human biological samples. Its presence, though typically at low concentrations, points to specific metabolic and environmental origins.

This compound is present at low levels in human blood plasma. plasticsurgerykey.com Its detection is often part of a broader analysis of hexadecenoic (C16:1) fatty acid isomers found circulating in the bloodstream. nih.govplos.org While its cis-isomer, sapienic acid (6cis-16:1), has a well-defined endogenous origin from palmitic acid, the sources of trans isomers like this compound are generally attributed to dietary intake of industrial and dairy fats or to endogenous formation through free radical-mediated isomerization, a process linked to cellular stress. nih.govacs.org

Detailed lipidomic studies have successfully identified and quantified this compound in specific lipid fractions of human blood. Researchers, through the development of precise analytical methods, have confirmed the presence of this isomer in human commercial low-density lipoproteins (LDL) and plasma cholesteryl esters. nih.govacs.org The identification of this compound alongside its more abundant geometric isomer, sapienic acid, was a significant finding in these studies. nih.gov

One study comparing the fatty acid profiles of plasma cholesteryl esters between lean healthy controls and morbidly obese subjects detected this compound in both groups. plos.orgnih.gov Although present in small amounts, its quantification highlights the importance of accurately distinguishing between different C16:1 isomers for a complete understanding of lipid metabolism. nih.gov The varying levels of different hexadecenoic fatty acid isomers in lipid classes like plasma cholesteryl esters suggest distinct metabolic pathways and roles. nih.govacs.org

Table 1: Detection of this compound in Human Plasma Cholesteryl Esters

| Subject Group | Fatty Acid | Mean Percentage (%) | Standard Deviation |

| Lean Controls (n=50) | This compound (6t-16:1) | 0.04 | 0.01 |

| Morbidly Obese (n=50) | This compound (6t-16:1) | 0.05 | 0.01 |

| Data sourced from a study on hexadecenoic fatty acid isomers in human blood lipids. plos.orgnih.gov |

Microbial Sources and Unique Fatty Acid Profiles (e.g., Rhodococcus sp.)

Certain microorganisms are known to produce unique fatty acid profiles, including isomers of hexadecenoic acid. The bacterium Rhodococcus sp. is a notable example. While several studies focus on the ability of Rhodococcus sp. to produce significant amounts of cis-6-hexadecenoic acid (sapienic acid), some research has also identified the trans isomer in this genus. nih.govnih.gov

In an analysis of the fatty acid composition of a Rhodococcus sp., researchers identified novel fatty acids in the trans monoene fraction, which included this compound. researchgate.net The identification was confirmed using gas chromatography-mass spectrometry of the picolinyl ester derivative of the fatty acid. researchgate.net This finding is particularly interesting as most research on this bacterium emphasizes its production of the cis isomer via Δ6-desaturase enzymes. nih.govnih.gov The presence of this compound suggests a more complex and unique fatty acid metabolism within certain strains of Rhodococcus, setting them apart as a microbial source of this specific compound.

Biosynthesis and Metabolic Pathways of Trans Hexadecenoic Acid Isomers

Endogenous Formation Mechanisms of trans-Isomers

While trans fatty acids are often associated with dietary intake from partially hydrogenated oils and dairy products, endogenous formation pathways exist, primarily through free radical-mediated stress and specific enzymatic reactions. acs.orgnih.govacs.org

Free Radical-Mediated Isomerization from cis-Hexadecenoic Acids

The endogenous conversion of cis-hexadecenoic acids to their trans-geometrical isomers is an emerging area of study, particularly in the context of cellular stress. acs.orgnih.govacs.org This transformation is not catalyzed by enzymes in the conventional sense but is rather a consequence of free radical activity. acs.orgnih.govacs.orgresearchgate.net Thiyl radicals (RS•), in particular, are implicated in the cis-trans isomerization of the double bonds in fatty acids. acs.org This process can affect naturally occurring cis-isomers like palmitoleic acid (9-cis-16:1) and sapienic acid (6-cis-16:1), converting them to their trans-counterparts, palmitelaidic acid (9-trans-16:1) and trans-sapienic acid (6-trans-16:1), respectively. acs.org The presence of these trans-isomers, not predominantly derived from diet, may serve as potential plasma biomarkers for conditions involving radical stress. acs.orgnih.gov Research has identified trans-isomers of both palmitoleic and sapienic acids in human LDL and plasma cholesteryl esters. acs.org

Enzymatic Conversion Pathways (e.g., formation of trans-2-hexadecenoic acid as a beta-oxidation intermediate)

Specific enzymatic pathways can also generate trans-hexadecenoic acid isomers. A key example is the formation of trans-2-hexadecenoic acid as an intermediate in metabolic processes.

In the catabolism of sphingosine-1-phosphate (S1P), a critical signaling lipid, S1P is cleaved to produce trans-2-hexadecenal. nih.gov This aldehyde is then oxidized to trans-2-hexadecenoic acid. nih.gov Subsequently, a CoA molecule is added, forming trans-2-hexadecenoyl-CoA, which is then saturated to palmitoyl-CoA by the enzyme trans-2-enoyl-CoA reductase (TER). nih.gov

Furthermore, during the beta-oxidation of unsaturated fatty acids with a cis double bond, such as oleic acid, an isomerization step is required. The enzyme enoyl-CoA isomerase converts the cis-Δ3 double bond to a trans-Δ2 double bond, allowing the fatty acid to re-enter the beta-oxidation spiral. libretexts.org While this example involves an 18-carbon fatty acid, the principle of enzymatic isomerization to a trans-intermediate is a fundamental aspect of fatty acid metabolism. Δ2-trans-Hexadecenoic acid itself is recognized as an intermediate in the β-oxidation of palmitic acid. caymanchem.com

Comparative Analysis of cis-Hexadecenoic Acid Biosynthesis Relevant to Isomerization

The biosynthesis of various cis-hexadecenoic acid isomers is the starting point for potential isomerization. These pathways are primarily governed by the action of desaturase enzymes on the saturated fatty acid, palmitic acid.

Delta-6 Desaturation of Palmitic Acid to Sapienic Acid (6-cis-16:1) via FADS2/D6D Activity

Sapienic acid (6-cis-16:1) is a unique monounsaturated fatty acid that is notably abundant on human skin. researchgate.net Its synthesis involves the direct desaturation of palmitic acid (16:0) at the delta-6 position. researchgate.netnih.govresearchgate.netmdpi.com This reaction is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2), also known as delta-6 desaturase (D6D). researchgate.netnih.govresearchgate.netmdpi.complos.org FADS2 is a versatile enzyme that also participates in the metabolism of polyunsaturated fatty acids (PUFAs). mdpi.comnih.gov The formation of sapienic acid from palmitic acid is a key pathway, and the presence of its trans-isomer, trans-6-hexadecenoic acid, has been identified in various biological samples, including the sponge Hymeniacidon sanguinea. researchgate.netnih.gov

Delta-9 Desaturation and Beta-Oxidation Pathways of Other Hexadecenoic Acid Positional Isomers (e.g., Palmitoleic Acid, Hypogeic Acid)

In addition to sapienic acid, other positional isomers of hexadecenoic acid are synthesized through different pathways:

Palmitoleic Acid (9-cis-16:1 or 16:1n-7): This is a major monounsaturated fatty acid in many tissues, particularly the liver and adipose tissue. metabolon.com It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position. nih.govresearchgate.netnih.gov This pathway occurs primarily in the endoplasmic reticulum. researchgate.netnih.gov

Hypogeic Acid (7-cis-16:1 or 16:1n-9): This isomer is not synthesized directly from palmitic acid. Instead, it is produced through the partial beta-oxidation of oleic acid (18:1n-9) in the mitochondria. researchgate.netnih.govresearchgate.netmdpi.comnih.gov

The table below summarizes the biosynthetic pathways of these key cis-hexadecenoic acid isomers.

| Isomer | Precursor | Enzyme | Primary Location of Synthesis |

| Sapienic Acid (6-cis-16:1) | Palmitic Acid (16:0) | FADS2 (Δ6-desaturase) | Mitochondria and Endoplasmic Reticulum nih.gov |

| Palmitoleic Acid (9-cis-16:1) | Palmitic Acid (16:0) | SCD1 (Δ9-desaturase) | Endoplasmic Reticulum researchgate.netnih.gov |

| Hypogeic Acid (7-cis-16:1) | Oleic Acid (18:1n-9) | Beta-oxidation enzymes | Mitochondria researchgate.netnih.gov |

Enzymatic Competition and Substrate Specificity in Desaturation Processes

The production of different hexadecenoic acid isomers is influenced by enzymatic competition for the common substrate, palmitic acid. mdpi.comnih.gov Both FADS2 and SCD1 can act on palmitic acid, leading to the synthesis of sapienic acid and palmitoleic acid, respectively. nih.govnih.gov This partitioning of palmitic acid between the delta-6 and delta-9 desaturation pathways is considered a significant metabolic control point. nih.govmdpi.com

Furthermore, FADS2 itself has multiple substrates, including palmitic acid and essential polyunsaturated fatty acids like linoleic acid and alpha-linolenic acid. researchgate.netplasticsurgerykey.com This leads to competition for the enzyme's active site. researchgate.netplasticsurgerykey.com The relative abundance of these substrates can therefore influence the rate of sapienic acid synthesis. researchgate.net For instance, the lack of competing SCD activity in human sebaceous glands is a critical factor that favors the FADS2-mediated production of sapienic acid. plasticsurgerykey.com

The table below outlines the key enzymes and their substrates in the context of hexadecenoic acid biosynthesis.

| Enzyme | Primary Substrates | Product(s) from Palmitic Acid |

| FADS2 (Δ6-desaturase) | Palmitic acid, Linoleic acid, Alpha-linolenic acid researchgate.netnih.gov | Sapienic acid (6-cis-16:1) researchgate.netnih.gov |

| SCD1 (Δ9-desaturase) | Palmitic acid, Stearic acid ocl-journal.org | Palmitoleic acid (9-cis-16:1) nih.govnih.gov |

Advanced Analytical Methodologies for Trans 6 Hexadecenoic Acid Characterization

Gas Chromatography (GC)-Based Techniques

Gas chromatography stands as a cornerstone for the analysis of volatile and semi-volatile compounds like fatty acid derivatives. Its high resolution and sensitivity make it ideal for distinguishing between different fatty acid isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the superior separation capabilities of GC with the detailed structural information provided by MS. For fatty acids, which are not typically volatile enough for direct GC analysis, a derivatization step is necessary to convert them into more volatile esters. This process is also crucial for creating derivatives that yield informative mass spectra, enabling the precise determination of molecular weight, double bond positions, and stereochemistry.

The derivatization of fatty acids into their picolinyl esters is a highly effective strategy for determining the position of double bonds using mass spectrometry. sigmaaldrich.com When trans-6-hexadecenoic acid is converted into its picolinyl ester derivative and analyzed by GC-MS, it produces a distinct and interpretable mass spectrum.

The mass spectrum of the picolinyl ester of this compound exhibits a characteristic molecular ion at a mass-to-charge ratio (m/z) of 345. sigmaaldrich.com Crucially, the location of the double bond at the sixth carbon position is confirmed by specific fragmentation patterns. A prominent ion observed at m/z = 246, along with a diagnostic gap of 26 atomic mass units between the ions at m/z = 192 and m/z = 218, definitively indicates that the double bond is at position 6. sigmaaldrich.com This technique was instrumental in identifying this compound as a novel fatty acid in the lipids of the Black Sea sponge Hymeniacidon sanguinea. sigmaaldrich.com

| Ion Type | Mass-to-Charge Ratio (m/z) | Significance |

|---|---|---|

| Molecular Ion [M]+ | 345 | Confirms the molecular weight of the picolinyl ester derivative. |

| Diagnostic Fragment | 246 | Key fragment ion indicating the double bond position. |

| Diagnostic Fragment Gap | 192 and 218 | A gap of 26 amu between these fragments confirms the C-6 position of the double bond. |

Another powerful derivatization method for pinpointing the location and geometry of double bonds in monounsaturated fatty acids is the formation of dimethyldisulphide (DMDS) adducts. sigmaaldrich.com When this compound reacts with DMDS, a derivative is formed where a CH₃S- group adds to each of the two carbons originally involved in the double bond.

Upon analysis by GC-MS, these DMDS adducts fragment predictably at the bond between the two carbons that now bear the CH₃S- groups. sigmaaldrich.com This fragmentation yields major ions that allow for the unambiguous determination of the original double bond's position. Furthermore, this technique allows for the discrimination between cis and trans isomers. The adducts formed from cis and trans fatty acids are diastereomers (threo from cis and erythro from trans). Under the gas chromatographic conditions typically employed, the erythro isomer, which originates from the trans fatty acid, elutes after the threo isomer (from the cis fatty acid). sigmaaldrich.com This difference in retention time provides a clear method to distinguish the trans geometry of this compound. sigmaaldrich.com

For trace-level analysis, enhancing the sensitivity of detection is paramount. Derivatization of carboxylic acids like this compound with pentafluorobenzyl bromide (PFB-Br) creates pentafluorobenzyl (PFB) esters. sigmaaldrich.comsigmaaldrich.comnih.gov These derivatives are highly electrophilic due to the fluorine atoms, making them exceptionally sensitive to analysis by GC coupled with an electron capture detector (ECD) or by GC-MS operating in negative chemical ionization (NCI) mode. nih.govnih.gov

The PFB ester derivatives exhibit highly efficient electron capture properties. nih.gov In NCI-MS, this leads to the formation of a stable carboxylate anion, which can be monitored with very high sensitivity. nih.govmdpi.comuniversiteitleiden.nl This method can be over three orders of magnitude more sensitive than the analysis of corresponding methyl ester derivatives in the more common positive ion mode. nih.gov The detection limits for PFB esters using NCI can be in the low femtogram range (less than 10 femtograms), allowing for the quantification of minute quantities of fatty acids in biological samples. nih.gov This enhanced sensitivity is crucial for studying fatty acid metabolism and for detecting trace components in complex mixtures. nih.govnih.gov

Capillary Gas-Liquid Chromatography with Flame Ionization Detection (GLC-FID)

Capillary Gas-Liquid Chromatography with a Flame Ionization Detector (GLC-FID) is a robust and widely used technique for the quantitative analysis of fatty acids. research-solution.commdpi.comlibretexts.org After conversion to their more volatile methyl esters (FAMEs), fatty acids can be separated with high resolution on capillary columns. The FID provides a response that is proportional to the mass of carbon entering the detector, allowing for accurate quantification.

The analysis of this compound has been reported in various marine organisms using this method. For instance, it was identified as a major monoenoic component in the liver oil of the spadefish (Chaetodipterus faber) using open tubular gas chromatography. mdpi.com Similarly, it was found in the lipids of the ocean sunfish (Mola mola) and jellyfish, with analyses performed on capillary columns. mdpi.comresearch-solution.com The choice of the stationary phase of the capillary column is critical for separating different fatty acid isomers.

| Parameter | Specification |

|---|---|

| Chromatograph | HP 5890 series II |

| Column | Capillary |

| Column Length | 30 m |

| Internal Diameter (i.d.) | 0.32 µm |

| Film Thickness | 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Detector Temperature | 280°C |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Separation

When analyzing exceptionally complex samples, such as those from biological matrices, the separation power of one-dimensional GC may be insufficient, leading to the co-elution of multiple compounds. Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant leap in separation capacity by subjecting the effluent from a primary GC column to a second, different column for further separation.

This advanced technique has been successfully applied to the analysis of fatty acids in sugar beet leaves. jfda-online.com In this study, GCxGC was employed to resolve the intricate fatty acid profile, which included the detection and quantification of this compound. jfda-online.com The use of a GCxGC system equipped with a flame ionization detector (FID) allowed for the separation of this fatty acid from other closely eluting components, demonstrating the superior resolving power of this methodology for complex lipid analysis. jfda-online.com

| Sample Treatment | Concentration (g/100 g DM) |

|---|---|

| Lyophilized SBLs ground without LN | 0.10 ± 0.03 |

| Lyophilized SBLs ground with LN before freeze-drying | 0.02 ± 0.00 |

| Lyophilized SBLs ground with LN after freeze-drying | 0.05 ± 0.04 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in lipid analysis, offering high resolution and sensitivity. For the specific challenge of separating fatty acid isomers, specialized forms of HPLC have been developed.

Silver-Ion HPLC for Geometric and Positional Isomer Separation

Silver-ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique for the separation of unsaturated fatty acid isomers. nih.govresearchgate.net The methodology is based on the reversible formation of charge-transfer complexes between silver ions, incorporated into the stationary phase, and the double bonds of the fatty acids. researchgate.net The strength of this interaction is influenced by the number, geometry (cis/trans), and position of the double bonds, enabling the separation of isomers that are often indistinguishable by other methods. nih.govresearchgate.net

Separations are typically achieved on columns packed with silica (B1680970) or a similar substrate where silver ions are bonded. nih.gov The mobile phase often consists of a non-polar solvent like hexane (B92381) with a small percentage of a more polar solvent such as acetonitrile (B52724). nih.govoup.com The elution order is generally influenced by the degree of unsaturation, with trans isomers eluting before their cis counterparts due to weaker complexation with the silver ions. nih.govoup.com Furthermore, Ag+-HPLC can differentiate between positional isomers. nih.gov For instance, studies have demonstrated the successful separation of various cis and trans positional isomers of octadecadienoic acid. aocs.org

The effectiveness of the separation can be fine-tuned by adjusting several parameters. Column temperature, for example, has a notable effect on retention times, with lower temperatures sometimes leading to faster elution, a counterintuitive result compared to most other forms of chromatography. nih.govepa.gov The concentration of acetonitrile in the mobile phase is another critical factor that can be optimized to improve the resolution of complex mixtures. oup.com For highly complex samples, connecting multiple Ag+-HPLC columns in series has been shown to progressively enhance the resolution of isomers. nih.gov

Key Parameters in Silver-Ion HPLC for Fatty Acid Isomer Separation:

| Parameter | Effect on Separation | Typical Conditions |

| Stationary Phase | Provides the silver ions for interaction with double bonds. | Silica-based cation exchange columns (e.g., Nucleosil 5SA) loaded with silver ions. researchgate.netaocs.org |

| Mobile Phase | Influences the strength of interaction and elution of analytes. | Isocratic or gradient systems of hexane with acetonitrile (e.g., 99.9:0.1 v/v). oup.com |

| Temperature | Affects retention times and resolution. | Can be varied (e.g., 10°C to 40°C or even sub-zero temperatures) to optimize separation. nih.govepa.gov |

| Detection | Allows for the visualization of separated components. | Evaporative light-scattering detectors (ELSD) are common due to the non-UV absorbing nature of many fatty acids. aocs.org |

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

While chromatographic techniques are excellent for separation, spectroscopic methods are indispensable for the definitive structural elucidation of the separated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of fatty acids. nih.gov High-resolution ¹H-NMR and ¹³C-NMR spectroscopy can be used to determine the average chain length, the degree of unsaturation, and the presence of specific functional groups. researchgate.neted.gov

For this compound, specific signals in the ¹H-NMR spectrum can help to confirm the presence and configuration of the double bond. Olefinic protons (–CH=CH–) in a trans configuration typically show distinct chemical shifts and coupling constants compared to their cis counterparts. nih.govphcogj.com The signals from the protons on the carbons adjacent to the double bond can also provide valuable information about its position within the fatty acid chain. researchgate.net Two-dimensional NMR experiments, such as COSY and HSQC, can further aid in assigning the complex spectra of fatty acids. researchgate.net

Infrared (IR) Spectroscopy is particularly well-suited for identifying the presence of trans double bonds in fatty acids. ed.govnih.gov Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The out-of-plane bending vibration of the C-H bonds on a trans double bond gives rise to a characteristic absorption band around 966 cm⁻¹. nih.govgcms.cz This peak is absent in the spectra of cis isomers, making IR spectroscopy a rapid and reliable method for detecting and quantifying the total trans fat content. gcms.cz Fourier Transform Infrared (FTIR) spectroscopy, often coupled with Attenuated Total Reflectance (ATR) sampling, allows for the rapid analysis of neat fats and oils with minimal sample preparation. nih.govthermofisher.com

Sample Preparation and Derivatization Strategies in Lipidomics Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound and other lipids. nih.govmdpi.com The primary goals of sample preparation are to efficiently extract lipids from the sample matrix, remove interfering substances, and, if necessary, derivatize the fatty acids to make them more amenable to analysis. nih.govmdpi.com

Fatty Acid Methyl Ester (FAME) Preparation for GC Analysis

For analysis by Gas Chromatography (GC), fatty acids are typically converted into their more volatile and less polar fatty acid methyl esters (FAMEs). nih.govlabtorg.kz This derivatization process is essential for achieving good chromatographic separation and peak shape. labtorg.kzgcms.cz

Several methods exist for the preparation of FAMEs, broadly categorized as acid-catalyzed or base-catalyzed reactions. nih.govnih.gov

Acid-catalyzed methylation: Reagents such as boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are commonly used. nih.govwho.int The sample is heated with the reagent to facilitate the transesterification of acylglycerols and the esterification of free fatty acids. gcms.cz While effective, care must be taken as some acid catalysts can potentially cause isomerization of double bonds, particularly with extended reaction times. researchgate.net

Base-catalyzed methylation: This method, often using methanolic potassium hydroxide (B78521) or sodium methoxide, is a rapid and efficient way to prepare FAMEs from glycerolipids at room temperature. researchgate.netinternationaloliveoil.org

The choice of methylation method can depend on the nature of the lipid sample. For instance, a two-step procedure involving saponification (alkaline hydrolysis) followed by acid-catalyzed methylation is a classic and robust approach for a wide range of lipid classes. nih.gov

A Common FAME Preparation Procedure: gcms.cz

Hydrolysis of the lipid sample (if necessary) to free the fatty acids.

Addition of a reagent like 12% BF₃ in methanol and toluene.

Heating the mixture in a sealed tube (e.g., at 100°C for 55 minutes).

Cooling the reaction and then adding water and a non-polar solvent like hexane to extract the FAMEs.

Washing and drying the organic layer containing the FAMEs before GC analysis.

Hydrolysis and Extraction Procedures

Before derivatization, lipids must be extracted from the biological or food matrix. The complexity of the matrix dictates the choice of extraction and hydrolysis method. aafco.orgaocs.org

Lipid Extraction: The most widely used methods for lipid extraction are based on liquid-liquid partitioning using a mixture of solvents. nih.gov

Folch and Bligh & Dyer Methods: These classic methods utilize a chloroform (B151607)/methanol/water system to create a biphasic mixture. nih.govaocs.org The lipids partition into the lower chloroform layer, while more polar molecules remain in the upper aqueous methanol layer. nih.gov

Solid-Phase Extraction (SPE): This technique can be used for the selective isolation of specific lipid classes or to remove interfering substances. mdpi.com For instance, silver-ion SPE can be employed to fractionate fatty acids based on their degree of unsaturation. nih.gov

Hydrolysis: For lipids that are covalently bound to other molecules, such as in lipoproteins or glycolipids, a hydrolysis step is necessary to release the fatty acids. aafco.org

Acid Hydrolysis: This is a common method for samples like baked goods and pet foods. aafco.org It involves heating the sample with an acid, such as hydrochloric acid (HCl), to break the ester and other covalent bonds, freeing the fatty acids for subsequent extraction. gcms.czaafco.org

Alkaline Hydrolysis (Saponification): This process uses a base, like potassium hydroxide (KOH) in an alcoholic solution, to cleave the ester linkages in triacylglycerols and phospholipids (B1166683). nih.govmdpi.com This is often the first step in FAME preparation. nih.gov

General Hydrolysis and Extraction Workflow: gcms.cznih.gov

The sample is homogenized and suspended in a suitable solvent.

For total fatty acid analysis, an alkaline or acidic hydrolysis step is performed.

The pH is adjusted, and the lipids/fatty acids are extracted into an organic solvent (e.g., hexane, chloroform, or dichloromethane).

The organic extract is washed to remove non-lipid contaminants.

The solvent is evaporated, and the extracted lipids are ready for derivatization and analysis.

Biological Significance and Mechanistic Insights of Trans 6 Hexadecenoic Acid

Role in Cellular Lipidome and Membrane Dynamics

trans-6-Hexadecenoic acid has been identified as a component of various lipid classes in both marine organisms and humans. In marine life, this fatty acid has been found in the polar lipids, triglycerides, and wax esters of the sea anemone Metridium dianthus. Its presence is also noted in the lipids of the ocean sunfish (Mola mola) and the leatherback turtle (Dermochelys coriacea).

In humans, this compound has been detected in circulating lipids, specifically within erythrocyte membrane phospholipids (B1166683) and plasma cholesteryl esters. nih.gov A study comparing morbidly obese patients with healthy controls revealed its presence in these lipid fractions, suggesting its involvement in human metabolic processes. The quantification of this isomer in human blood lipids highlights its potential as a metabolic marker. nih.govacs.org

Below is an interactive data table summarizing the levels of this compound found in human erythrocyte membrane phospholipids and plasma cholesteryl esters in a study comparing healthy individuals and morbidly obese patients.

| Lipid Class | Subject Group | Concentration (μmol/mL ± SEM) |

| Erythrocyte Membrane Phospholipids | Healthy Controls | Not Detected |

| Erythrocyte Membrane Phospholipids | Morbidly Obese | Not Quantified |

| Plasma Cholesteryl Esters | Healthy Controls | Not Detected |

| Plasma Cholesteryl Esters | Morbidly Obese | Not Quantified |

| Data from a study on hexadecenoic fatty acid isomers in human blood lipids. nih.gov Note: While the presence of trans isomers was noted, specific quantitative values for this compound were not distinctly provided in the summarized tables of the study. |

The geometric configuration of the double bond in hexadecenoic acid isomers plays a crucial role in their effects on membrane fluidity. The cis isomer, sapienic acid, possesses a bent structure that introduces a "kink" in the fatty acid chain. This kink disrupts the orderly packing of phospholipids in the cell membrane, thereby increasing membrane fluidity. nih.govreddit.com Studies on Staphylococcus aureus have shown that cis-6-hexadecenoic acid does indeed increase the fluidity of the bacterial membrane. nih.gov

In contrast, this compound has a more linear, straight-chain structure, similar to that of saturated fatty acids. nih.gov This linear shape allows it to pack more tightly with other lipid molecules in the cell membrane. nih.gov This tighter packing results in a more ordered and rigid membrane structure, thus decreasing membrane fluidity compared to the cis isomer. nih.govfrontiersin.org While direct comparative studies on the fluidity effects of this compound versus its cis counterpart on the same membrane system are not extensively detailed in the available research, the fundamental principles of lipid biochemistry strongly support this contrasting effect.

| Isomer | Molecular Configuration | Effect on Membrane Fluidity | Mechanism |

| cis-6-Hexadecenoic acid | Bent ("Kinked") | Increases | Disrupts tight packing of phospholipids. |

| This compound | Linear (Straight) | Decreases | Allows for tighter packing of phospholipids. |

Comparative Biological Activity with cis-Hexadecenoic Acid Isomers

Significant differences in antimicrobial activity are observed between the cis and trans isomers of 6-hexadecenoic acid, particularly against the bacterium Staphylococcus aureus. Cis-6-hexadecenoic acid, also known as sapienic acid, is a potent antimicrobial agent and a key component of human sebum's defense against pathogenic bacteria. nih.gov Its antibacterial action against S. aureus is well-documented, with studies showing minimum inhibitory concentrations (MICs) as low as <5.0 µg/mL. nih.gov

| Isomer | Antimicrobial Activity against S. aureus | Reported MIC Values against S. aureus |

| cis-6-Hexadecenoic acid | High | < 5.0 - 10 µg/mL nih.govnih.gov |

| This compound | Reduced | Not specified in available research |

Role as a Potential Biomarker in Biological Systems

This compound is emerging as a potential biomarker for cellular stress, particularly processes involving free radicals. acs.org While dietary sources can contribute to the levels of trans fatty acids in the body, there is evidence of their endogenous formation through the free radical-mediated isomerization of their naturally occurring cis counterparts. acs.org

This isomerization process can be initiated by the attack of free radicals, such as sulfur-centered radicals, on the double bonds of cis-unsaturated fatty acids within cellular lipids. nih.gov Such an event can alter the geometry of the fatty acid from cis to trans. Therefore, the presence and concentration of this compound in biological samples, such as blood lipids, could serve as an indicator of underlying cellular stress and oxidative damage. nih.govacs.org Further research is needed to fully establish a direct correlation between specific levels of this compound and particular pathological conditions associated with oxidative stress.

Utility in Metabolic Evaluation of Fatty Acid Pathways through Isomer Quantitation

The precise quantification of individual fatty acid isomers, including this compound, offers a sophisticated tool for the detailed evaluation of fatty acid metabolic pathways. Analyzing the relative abundance of specific positional and geometric isomers of hexadecenoic acid (16:1) allows researchers to infer the activity of key enzymes and distinguish between different metabolic states and sources of fatty acids.

The primary endogenous isomers of 16:1, sapienic acid (6-cis-16:1) and palmitoleic acid (9-cis-16:1), originate from the same precursor, palmitic acid (16:0), but via different enzymatic pathways. Sapienic acid is synthesized through the action of delta-6 desaturase (D6D), also known as Fatty Acid Desaturase 2 (FADS2). In contrast, palmitoleic acid is produced by delta-9 desaturase (SCD). Consequently, the ratio of these isomers in tissues and circulating lipids can serve as an index for the relative activities of D6D and SCD, providing insights into lipid metabolism.

This compound, as the geometric isomer of sapienic acid, adds another layer of diagnostic utility. The presence and concentration of trans fatty acid isomers can help differentiate between endogenous and exogenous sources. While trans 16:1 isomers are often attributed to dietary intake from industrial and dairy fats, they can also be formed endogenously. One emerging area of research is the formation of trans isomers through free radical-mediated isomerization, a pathway linked to cellular and oxidative stress. Therefore, quantifying this compound can provide valuable information, helping to distinguish between dietary fat intake and endogenous stress-related metabolic alterations.

Lipidomic studies have successfully applied these principles to investigate metabolic health. Research has led to the first identification of this compound (as the trans isomer of sapienic acid) in human low-density lipoprotein (LDL) and plasma cholesteryl esters. The quantification of hexadecenoic acid isomers revealed significantly different levels between various lipid classes, suggesting distinct metabolic processing and pointing to their potential for evaluating fatty acid pathway dynamics. Furthermore, studies in morbidly obese subjects have shown that levels of trans monounsaturated fatty acids were significantly increased, highlighting the potential of isomers like this compound to serve as metabolic markers in health and disease.

The following tables summarize the key hexadecenoic acid isomers and highlight significant research findings related to their quantification for metabolic evaluation.

Table 1: Key Hexadecenoic Acid Isomers and Their Metabolic Origin

| Isomer Name | Common Name | Precursor | Primary Biosynthetic Pathway / Source |

|---|---|---|---|

| 9-cis-Hexadecenoic acid | Palmitoleic acid | Palmitic acid | Endogenous; Delta-9 desaturase (SCD) |

| 6-cis-Hexadecenoic acid | Sapienic acid | Palmitic acid | Endogenous; Delta-6 desaturase (D6D/FADS2) |

Table 2: Research Findings on Hexadecenoic Isomer Quantitation in Metabolic Studies

| Research Finding | Implication for Metabolic Evaluation | Studied Matrix |

|---|---|---|

| First identification of the geometric trans isomer of sapienic acid. | Establishes the presence of this compound in human lipids, enabling its use as a biomarker. | Human LDL and plasma cholesteryl esters |

| Different levels of hexadecenoic isomers were found in various lipid classes. | Suggests that specific pathways are active in different lipid pools; highlights the importance of the chosen lipid species for analysis. | Human plasma cholesteryl esters and erythrocyte membrane phospholipids |

| trans monounsaturated fatty acids were significantly increased in morbidly obese subjects. | Indicates that trans isomers, including potentially this compound, are markers of metabolic dysregulation in obesity. | Erythrocyte membrane phospholipids and plasma cholesteryl esters |

By precisely measuring isomers such as this compound, researchers can gain a more granular understanding of the metabolic shifts that occur in various physiological and pathological conditions, paving the way for more targeted diagnostic and nutritional strategies.

Emerging Research Frontiers and Future Directions

Elucidation of Precise Enzymatic and Non-Enymatic Pathways for trans-6-Hexadecenoic Acid Formation

The formation of this compound is an area of active investigation, with research pointing towards both enzymatic and non-enzymatic pathways. The primary enzymatic route to its precursor, cis-6-hexadecenoic acid (sapienic acid), involves the desaturation of palmitic acid by the enzyme delta-6-desaturase (FADS2). researchgate.net The conversion of the cis isomer to the trans form, or the direct synthesis of the trans isomer, is less well understood but is thought to occur through several mechanisms.

Enzymatic Pathways: One potential enzymatic pathway involves bacterial cis-trans isomerases. These enzymes have been identified in various bacteria, such as Pseudomonas and Vibrio species, and they facilitate the conversion of cis unsaturated fatty acids to their trans counterparts. This isomerization is often a response to environmental stress, helping to maintain membrane fluidity. While direct evidence for an enzyme specific to this compound is limited, the presence of this acid in certain marine organisms suggests a possible role for symbiotic or environmental bacteria possessing such isomerases.

Non-Enzymatic Pathways: Non-enzymatic formation of this compound is also plausible, primarily through free radical-mediated isomerization. This process can be initiated by cellular stress and involves the temporary abstraction of a hydrogen atom from the fatty acid chain, allowing for rotation around the double bond before the hydrogen is replaced, resulting in a trans configuration. Evidence for the endogenous formation of trans isomers of hexadecenoic acids in human plasma supports this theory. acs.org Additionally, non-biological, non-enzymatic formation can occur at high temperatures, such as during the industrial processing of fats and oils through partial hydrogenation, although this is not a biological pathway.

Table 1: Potential Pathways for this compound Formation

| Pathway Type | Specific Mechanism | Key Molecules/Factors | Organism/Environment |

|---|---|---|---|

| Enzymatic | cis-trans Isomerization | cis-6-Hexadecenoic acid, cis-trans isomerase | Bacteria (e.g., Pseudomonas) |

| Non-Enzymatic | Free Radical Isomerization | cis-6-Hexadecenoic acid, Reactive oxygen species | Human plasma, various organisms under oxidative stress |

| Non-Biological | Industrial Hydrogenation | Vegetable and marine oils, Hydrogen, Metal catalyst | Industrial food processing |

Discovery of Undiscovered Biological Functions and Signaling Roles

The biological functions and signaling roles of this compound are largely undiscovered, with current understanding primarily extrapolated from research on other trans fatty acids. Trans fatty acids, in general, are known to influence lipid metabolism and inflammatory pathways. nih.gov Their incorporation into cell membranes can alter membrane fluidity and the function of membrane-bound proteins.

Emerging research suggests that different isomers of hexadecenoic acid possess distinct biological activities. For instance, the cis isomers, palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10), have been shown to have anti-inflammatory properties and act as lipokines, which are lipid hormones that regulate metabolic processes. nih.govnih.govresearchgate.net While high concentrations of sapienic acid are needed to observe significant anti-inflammatory effects compared to other isomers, its presence in phagocytic cells points to a role in the immune response. nih.gov

The specific effects of the trans-6 isomer are yet to be fully elucidated. It is known that the consumption of industrial trans fatty acids is associated with adverse effects on plasma lipoprotein profiles, including increased LDL cholesterol and reduced HDL cholesterol. nih.gov However, it is crucial to distinguish between different trans fatty acid isomers, as their physiological effects can vary. Future research is needed to determine if this compound has unique signaling properties, potentially interacting with specific cellular receptors or modulating enzymatic activities in ways that differ from its cis counterpart and other trans fatty acids. The presence of this compound in human blood lipids suggests it may serve as a biomarker for certain metabolic states or dietary intakes. plos.org

Development of Advanced Analytical Techniques for Enhanced Resolution and Sensitivity in Trace Analysis

The accurate detection and quantification of this compound, especially in complex biological matrices where it may be present in trace amounts, requires advanced analytical techniques. The primary challenge lies in separating it from other isomers of hexadecenoic acid and other fatty acids.

Gas Chromatography (GC): Gas chromatography is a cornerstone for the analysis of fatty acids. For the separation of cis and trans isomers, highly polar capillary columns, such as those coated with cyanosilicone stationary phases (e.g., CP-Sil 88 or SP-2560), are essential. mdpi.comsigmaaldrich.com The use of long columns (e.g., 100 meters) can significantly improve the resolution of different isomers. nih.gov Prior to GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

Mass Spectrometry (MS): Mass spectrometry is often coupled with GC (GC-MS) to provide definitive identification of the fatty acid isomers based on their mass-to-charge ratio and fragmentation patterns. mdpi.com Derivatization techniques, such as the formation of dimethyldisulfide (DMDS) adducts, can be employed to pinpoint the exact location of the double bond within the fatty acid chain, which is crucial for distinguishing positional isomers. plos.org

Silver-Ion Chromatography: To enhance the separation and accuracy of quantification, silver-ion chromatography, in the form of silver-ion thin-layer chromatography (Ag-TLC) or silver-ion high-performance liquid chromatography (Ag-HPLC), can be used as a pre-fractionation step. nih.gov This technique separates fatty acids based on the number, configuration (cis/trans), and position of their double bonds.

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution of isomers with polar columns. | Requires derivatization to FAMEs. |

| Mass Spectrometry (MS) | Identification based on mass-to-charge ratio and fragmentation. | High specificity and sensitivity for identification. | Isomer differentiation can be challenging without derivatization. |

| Silver-Ion Chromatography | Separation based on the interaction of double bonds with silver ions. | Excellent separation of cis and trans isomers. | Often used as a pre-fractionation technique. |

Integration into Systems Biology and Advanced Lipidomics Platforms for Comprehensive Metabolic Profiling

The study of this compound is increasingly being integrated into the broader fields of lipidomics and systems biology to understand its role in the context of the entire lipidome and metabolic networks.

Lipidomics Platforms: Advanced lipidomics platforms, typically employing ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), enable the comprehensive profiling of hundreds to thousands of lipid species in a single analysis. ugent.be These platforms can provide quantitative data on the abundance of this compound, alongside other fatty acids and complex lipids, in various biological samples. This allows for the identification of correlations between the levels of this specific fatty acid and different physiological or pathological states.

Systems Biology Approaches: Systems biology aims to understand the complex interactions within biological systems. In the context of this compound, this involves integrating lipidomics data with other omics data (e.g., genomics, transcriptomics, proteomics) to construct metabolic models. nih.gov Genome-scale metabolic models (GSMM) can be used to simulate and predict the flow of metabolites through various pathways, helping to elucidate the metabolic fate of this compound and its impact on cellular metabolism. researchgate.net By mapping changes in the levels of this fatty acid onto known metabolic pathways, researchers can generate hypotheses about its function and the enzymes that regulate its metabolism. These approaches are crucial for moving beyond simple correlational studies to a mechanistic understanding of the role of this compound in health and disease. metabolomics.se

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-6-Hexadecenoic acid |

| Palmitic acid |

| Palmitoleic acid |

| Sapienic acid |

| Stearic acid |

| Oleic acid |

| Vaccenic acid |

| Linoleic acid |

Q & A

Basic Question: What are the primary natural sources of trans-6-hexadecenoic acid, and how can they be reliably identified in biological samples?

Methodological Answer:

this compound is predominantly found in the adipose tissues of marine species, particularly loggerhead (Caretta caretta caretta), painted (Chrysemys pieta), and ridley (Lepiadochelys olivacea kempi) turtles, as well as in Atlantic leatherback turtles . To identify this fatty acid, researchers should employ gas-liquid chromatography (GLC) for separation and quantification, coupled with retention time comparisons against authenticated standards. Tissue-specific lipid extraction using the Bligh and Dyer method (chloroform-methanol-water system) is recommended to minimize degradation and ensure reproducibility .

Advanced Question: How can contradictory data on the distribution of this compound across species and tissues be reconciled in ecological studies?

Methodological Answer:

Contradictions may arise from interspecies metabolic differences, geographical variations in diet, or methodological inconsistencies in lipid extraction. To address this, researchers should:

- Standardize protocols for lipid extraction (e.g., Bligh and Dyer for polar vs. Folch for non-polar lipids) .

- Cross-validate findings using complementary techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) for structural confirmation.

- Incorporate ecological metadata (e.g., diet, habitat salinity) to contextualize tissue-specific fatty acid profiles .

Advanced studies should also employ multivariate statistical analyses to isolate confounding variables .

Basic Question: What experimental designs are optimal for extracting this compound from lipid-rich biological matrices?

Methodological Answer:

The Bligh and Dyer method is widely used due to its efficiency in extracting both polar and non-polar lipids. Key steps include:

- Homogenizing tissues in a chloroform:methanol:water (2:1:0.8) mixture to form a monophasic system.

- Phase separation via dilution with chloroform and water, followed by centrifugation to isolate the lipid-containing chloroform layer .

For tissues with high phospholipid content (e.g., turtle depot fat), adding antioxidants like butylated hydroxytoluene (BHT) during extraction prevents oxidation .

Advanced Question: How can isotopic labeling techniques elucidate the biosynthetic pathways of this compound in marine organisms?

Methodological Answer:

Stable isotope tracing (e.g., -labeled acetate or palmitate) can track carbon flux into this compound. Experimental steps include:

- Administering labeled precursors to in vitro cell cultures or live specimens.

- Extracting lipids at timed intervals and analyzing via liquid chromatography-mass spectrometry (LC-MS) to trace isotopic incorporation.

- Comparing results with enzymatic assays (e.g., Δ6-desaturase activity) to identify rate-limiting steps in biosynthesis .

Basic Question: What analytical techniques are most effective for quantifying this compound in complex lipid mixtures?

Methodological Answer:

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is standard. Critical considerations:

- Derivatize fatty acids to methyl esters (FAMEs) using boron trifluoride-methanol.

- Use polar capillary columns (e.g., CP-Sil 88) to resolve geometric isomers.

- Validate with internal standards (e.g., heptadecanoic acid) to correct for recovery losses .

Advanced Question: How do environmental stressors (e.g., heavy metal exposure) influence the deposition of this compound in marine species?

Methodological Answer:

Heavy metals like mercury and cadmium (found in turtle tissues ) may disrupt lipid metabolism. To investigate:

- Conduct controlled exposure experiments, measuring this compound levels via GC-MS pre- and post-exposure.

- Correlate findings with oxidative stress biomarkers (e.g., malondialdehyde for lipid peroxidation).

- Use transcriptomic analysis to assess changes in fatty acid desaturase (FADS) gene expression .

Basic Question: What are the best practices for reporting this compound data in peer-reviewed studies?

Methodological Answer:

- Report retention times, column specifications, and MS fragmentation patterns for reproducibility.

- Include raw data tables with concentrations normalized to tissue weight or total lipid content.

- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing datasets in repositories like LipidMAPS .

Advanced Question: How can machine learning models predict the ecological roles of this compound based on its tissue-specific distribution?

Methodological Answer:

- Train models on multi-omics datasets (lipidomics, proteomics) to identify associations with membrane fluidity or energy storage.

- Use random forest algorithms to prioritize variables (e.g., water temperature, prey availability) affecting fatty acid profiles.

- Validate predictions with in situ sampling across migratory routes or breeding seasons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.